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Compound of Interest

Compound Name: JT001 sodium

Cat. No.: B15612199 Get Quote

An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of VV116

Introduction
VV116 (JT001) is an orally administered, deuterated tri-isobutyrate ester prodrug of a

remdesivir analog.[1] Developed as a treatment for COVID-19, it addresses the limitation of

intravenous administration required for remdesivir.[2] VV116 is designed to improve metabolic

stability and oral bioavailability, allowing for convenient administration.[1][3] Preclinical and

clinical studies have demonstrated its potent antiviral activity against SARS-CoV-2 and its

variants, along with a favorable safety and pharmacokinetic profile.[1][4][5] This guide provides

a comprehensive overview of the metabolism, pharmacokinetics, and relevant experimental

methodologies for VV116.

Metabolism and Mechanism of Action
VV116 undergoes a multi-step metabolic activation process to exert its antiviral effect. As a

prodrug, it is chemically modified to enhance its drug-like properties, particularly oral

absorption.[1][6]

1. Prodrug Conversion: Following oral administration, VV116 is rapidly and almost completely

hydrolyzed in the body into its primary active metabolite, 116-N1.[3][7] This metabolite is a

deuterated analog of GS-441524, the parent nucleoside of remdesivir.[1][2] The deuteration at

the C7 position of the pyrrolotriazine base may confer potential pharmacokinetic benefits.[2][8]
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2. Intracellular Activation: The parent nucleoside, 116-N1, is taken up by host cells.

Intracellularly, it undergoes three successive phosphorylation reactions catalyzed by host

kinases to form the active nucleoside triphosphate, 116-NTP.[1][4]

3. Mechanism of Antiviral Action: The active metabolite, 116-NTP, acts as a competitive

inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[4][9] It mimics natural adenosine

triphosphate (ATP) and is incorporated into the nascent viral RNA strand during replication.

This incorporation leads to delayed chain termination, thereby inhibiting viral genome

replication.[9]
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Metabolic activation pathway of the VV116 prodrug.
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Pharmacokinetics of VV116
The pharmacokinetic properties of VV116 have been evaluated in Phase I clinical trials

involving healthy subjects. These studies included single ascending-dose (SAD), multiple

ascending-dose (MAD), and food-effect (FE) evaluations.[10] The pharmacokinetic parameters

are primarily based on the plasma concentrations of the active metabolite, 116-N1, as the

parent prodrug VV116 is almost completely converted.[3][7]

Data Presentation
Table 1: Single Ascending-Dose (SAD) Pharmacokinetic Parameters of 116-N1

Dose Range
(mg)

Tmax (h,
median)

Cmax
(ng/mL)

AUC
(ng·h/mL)

T½ (h,
mean)

Key
Observatio
n

25 - 800 1.0 - 2.5
Dose-
proportiona
l increase

Dose-
proportiona
l increase

4.80 - 6.95

Cmax and
AUC
increase
proportiona
lly with the
dose.[4][10]

| 800 - 1200 | N/A | No significant increase | No significant increase | N/A | Potential drug

absorption saturation observed above 800 mg.[4] |

Table 2: Multiple Ascending-Dose (MAD) Pharmacokinetic Parameters of 116-N1

Dose (mg) T½ (h, mean)
Accumulation
Ratio

Key Observation

| 200, 400, 600 | 4.72 - 8.12 | Slight accumulation for Cmax and AUC | Drug concentrations

remained at effective antiviral levels across all doses.[4][10] |

Table 3: Food-Effect (FE) Study on 116-N1 Pharmacokinetics
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Condition Effect on Cmax Effect on AUC Conclusion

| Standard Meal | No significant effect | No significant effect | VV116 can be administered

without regard to meals.[10][11] |

Metabolite Profiling
Comprehensive metabolite profiling was conducted to identify the metabolic fate of VV116 in

humans after a single oral administration.

Primary Metabolite: After oral administration, VV116 is almost entirely transformed into its

active metabolite, 116-N1, which is the major metabolite found in human plasma and urine.

[3][7]

Fecal Metabolites: The predominant metabolites found in feces are 116-N1 and another

metabolite designated as M2.[4][7]

Further Metabolism: A total of 18 distinct metabolites were identified across plasma, urine,

and feces. The subsequent metabolism of 116-N1 involves Phase I reactions (hydrolysis,

oxidative deamination, oxidation) and Phase II conjugation reactions.[7]
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Workflow for the characterization of in-vivo human metabolites of VV116.
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Experimental Protocols
The clinical pharmacokinetic data for VV116 were primarily generated from three Phase I

studies conducted in healthy Chinese subjects.[10]

1. Study Design:

Study 1 (SAD): A single ascending-dose, randomized, double-blind, placebo-controlled study.

Doses ranged from 25 mg to 1200 mg.[1][10]

Study 2 (MAD): A multiple ascending-dose, randomized, double-blind, placebo-controlled

study. Dose groups were 200 mg, 400 mg, and 600 mg.[1][10]

Study 3 (FE): A food-effect study to evaluate the impact of a standard meal on the

pharmacokinetics of VV116.[10][11]

2. Methodology:

Participants: A total of 86 healthy subjects were enrolled across the three studies.[10][11]

Administration: VV116 was administered orally as tablets.[10]

Sample Collection: Blood samples were collected at scheduled time points for

pharmacokinetic analysis of the metabolite 116-N1.[7][10] Urine and feces were collected for

metabolite profiling.[7]

Analytical Method: Ultra-High-Performance Liquid Chromatography coupled with Orbitrap

Mass Spectrometry (UHPLC-Orbitrap-MS) was used for the identification and

characterization of metabolites in plasma, urine, and feces.[7]
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General workflow for Phase I pharmacokinetic studies of VV116.

Conclusion
VV116 exhibits a favorable pharmacokinetic and metabolic profile, characterized by its efficient

conversion to the active nucleoside 116-N1. It demonstrates dose-proportional exposure within

the therapeutic range, is not significantly affected by food, and maintains effective antiviral

concentrations with multiple dosing. These characteristics, combined with its oral route of
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administration, establish VV116 as a significant therapeutic option for the treatment of COVID-

19.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15612199#pharmacokinetics-and-metabolism-of-
vv116-prodrug]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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